

# Spectroscopic Data and Analysis of Hydramicromelin-Related Coumarins

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## Compound of Interest

Compound Name: Hydramicromelin D

Cat. No.: B1163472

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Initial research indicates that spectroscopic data for a compound explicitly named "**Hydramicromelin D**" is not readily available in the public domain. However, extensive data exists for structurally related coumarins isolated from the *Micromelum* genus, notably Hydramicromelin A (also known as Murrangatin) and Hydramicromelinin. This guide provides a comprehensive overview of the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for these related compounds, detailed experimental protocols for their isolation and characterization, and a generalized workflow for the discovery of natural products.

## Spectroscopic Data of Hydramicromelin-Related Compounds

The following tables summarize the key NMR and MS data for Hydramicromelin A/Murrangatin and Hydramicromelinin. This information is crucial for the structural elucidation and identification of these and similar coumarin derivatives.

### Hydramicromelin A / Murrangatin

Murrangatin is a 7-oxygenated coumarin that has been isolated from various plant species, including *Micromelum falcatum*. Its spectroscopic data has been reported in several studies.

Table 1: NMR Spectroscopic Data for Murrangatin

Position	$^1\text{H}$ NMR (500 MHz, $\text{CDCl}_3$ ) $\delta$ [ppm] (J [Hz])	$^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ ) $\delta$ [ppm]
2	-	160.4
3	6.25 (d, 10.0)	113.3
4	7.63 (d, 10.0)	128.6
5	7.39 (d, 8.5)	116.1
6	6.88 (d, 8.7)	104.1
7	-	160.2
8	-	113.6
9	-	152.8
10	-	113.0
1'	-	69.5
2'	-	78.3
3'	-	143.9
4'	4.51 (s), 4.57 (s)	107.9
5'	1.77 (s)	17.4
7-OMe	3.96 (s)	56.3
-OH	2.64 (brs), 3.68 (brs)	-

Data sourced from Chen et al., 2013.

Table 2: Mass Spectrometry Data for Hydramicromelin A / Murrangatin

Ionization Mode	Mass Analyzer	m/z	Formula	Ion
ESI	-	276	C <sub>15</sub> H <sub>16</sub> O <sub>5</sub>	[M] <sup>+</sup>
ESI(+)	LTQ-Orbitrap	299.0893	C <sub>15</sub> H <sub>16</sub> O <sub>5</sub> Na	[M+Na] <sup>+</sup>

ESI data from Chen et al., 2013. ESI(+) HRMS data from Tran et al., 2014.[\[1\]](#)

## Hydramicromelinin

Hydramicromelinin is another coumarin derivative isolated from *Micromelum minutum*. Its structure has been elucidated through detailed spectroscopic analysis.

Table 3: NMR Spectroscopic Data for Hydramicromelinin

Position	<sup>1</sup> H NMR (500 MHz, CD <sub>3</sub> OD) δ [ppm]	<sup>13</sup> C NMR (125 MHz, CD <sub>3</sub> OD) δ [ppm]
2	-	162.5
3	6.24	113.4
4	7.89	145.2
5	7.42	128.4
6	6.87	107.9
7	-	159.8
8	-	99.8
9	-	155.6
10	-	112.5
11	5.53	77.2
12	-	172.3
13	4.30	63.5
14	-	57.2
15	1.65	11.2
7-OMe	4.01	56.3

Data sourced from Kassim, 2013.

Table 4: Mass Spectrometry Data for Hydramicromelinin

Ionization Mode	Mass Analyzer	m/z	Formula	Ion
EI-MS	-	408	C <sub>20</sub> H <sub>24</sub> O <sub>9</sub>	[M] <sup>+</sup>
HR-ESI-MS	-	408.1420	C <sub>20</sub> H <sub>24</sub> O <sub>9</sub>	[M] <sup>+</sup>

Data sourced from Kassim, 2013.

## Experimental Protocols

The isolation and structural elucidation of coumarins from *Micromelum* species generally follow a standardized workflow involving extraction, fractionation, purification, and spectroscopic analysis.

### General Experimental Procedure for Isolation and Purification

- **Plant Material Collection and Preparation:** The plant material (e.g., leaves, stems, or roots) is collected, identified, and air-dried. The dried material is then ground into a fine powder.
- **Extraction:** The powdered plant material is subjected to extraction with a suitable solvent, typically starting with a nonpolar solvent like hexane and progressing to more polar solvents such as ethyl acetate and methanol. This can be done through maceration, Soxhlet extraction, or ultrasonic-assisted extraction.
- **Fractionation:** The crude extract is then fractionated using techniques like liquid-liquid partitioning or column chromatography over silica gel or other stationary phases. This step aims to separate the complex mixture into simpler fractions based on polarity.
- **Purification:** The fractions showing the presence of coumarins (often guided by thin-layer chromatography and UV visualization) are further purified using preparative High-Performance Liquid Chromatography (HPLC) or repeated column chromatography to isolate individual compounds.

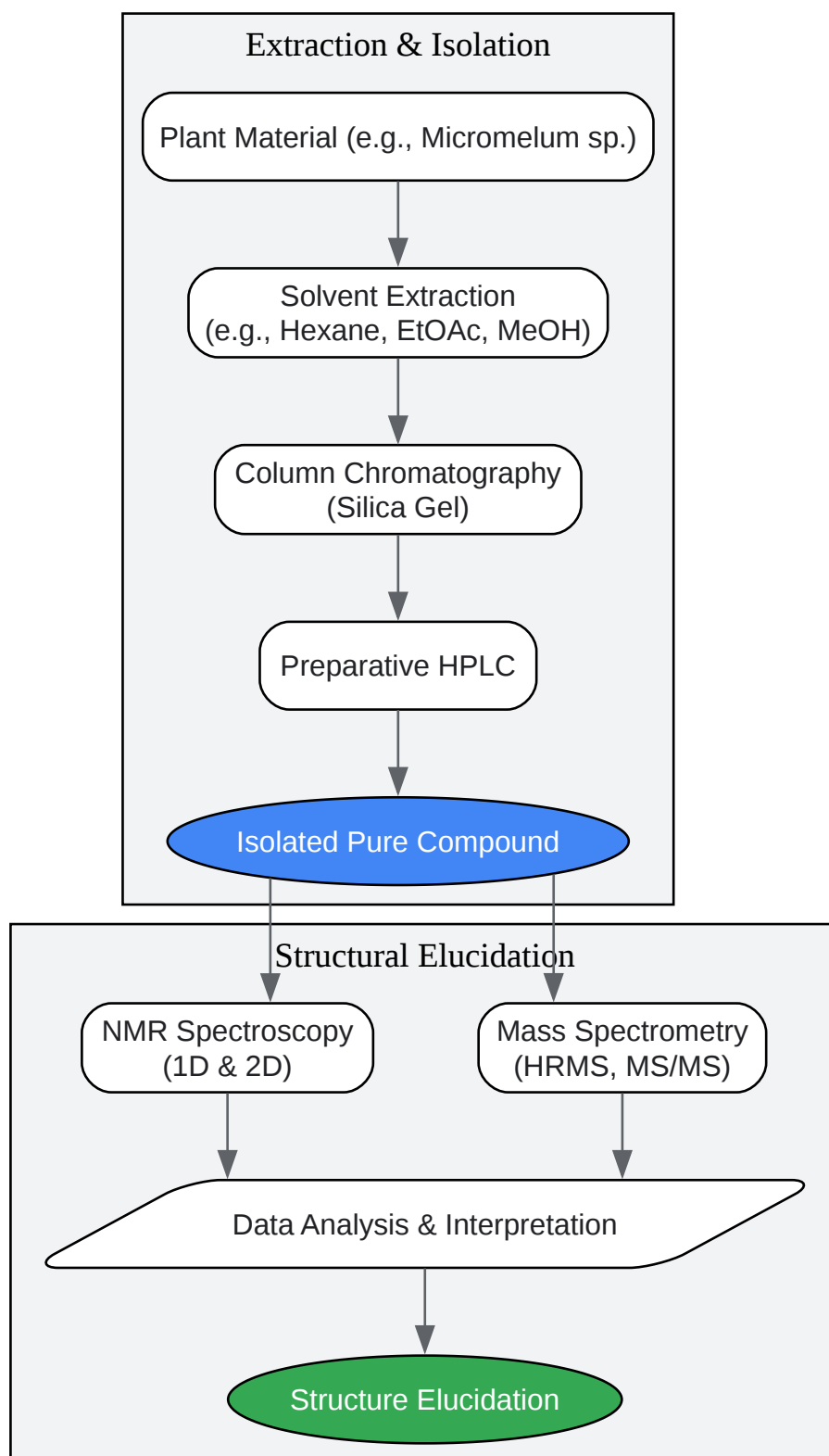
### Spectroscopic Analysis

- **NMR Spectroscopy:** The structures of the isolated pure compounds are elucidated using one-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Samples are typically dissolved in deuterated solvents like  $\text{CDCl}_3$  or  $\text{CD}_3\text{OD}$ .
- **Mass Spectrometry:** High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the elemental composition of the

compounds. Tandem MS (MS/MS) experiments are conducted to study the fragmentation patterns, which provides further structural information.

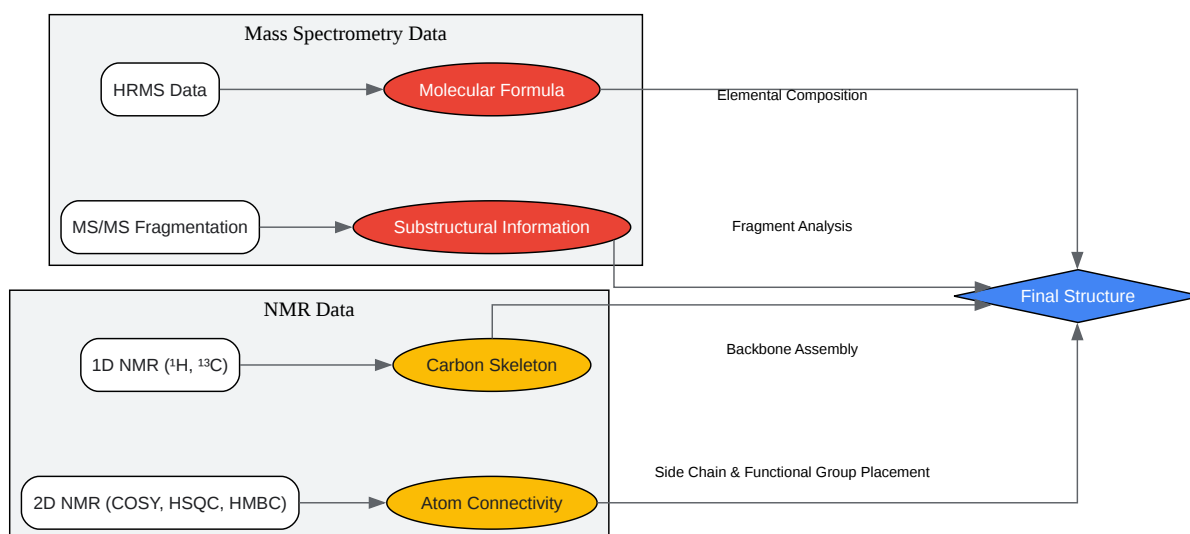
## Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for natural product discovery and a conceptual pathway for the analysis of spectroscopic data.



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Figure 1: General workflow for the isolation and structural elucidation of natural products.



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Figure 2: Logical flow for structure elucidation using MS and NMR data.

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## References

- 1. Rapid Identification of Coumarins from *Micromelum falcatum* by UPLC-HRMS/MS and Targeted Isolation of Three New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]



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